

physical and chemical properties of 22-Beta-Acetoxyglycyrrhizin

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Compound of Interest

Compound Name: 22-Beta-Acetoxyglycyrrhizin

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An In-depth Technical Guide to **22-Beta-Acetoxyglycyrrhizin**

For Researchers, Scientists, and Drug Development Professionals

Abstract

22-Beta-Acetoxyglycyrrhizin is a triterpenoid saponin and a derivative of glycyrrhizin, a major bioactive compound found in the roots of licorice plants (*Glycyrrhiza* species), particularly *Glycyrrhiza uralensis*[1][2][3][4]. Its structure is distinguished by an acetoxy group at the C-22 β position of the oleanane skeleton, a modification that can significantly influence its physicochemical properties and biological activities compared to its parent compound, glycyrrhizin[5]. This document provides a comprehensive overview of the physical and chemical properties, experimental protocols for isolation and characterization, and known biological activities of **22-Beta-Acetoxyglycyrrhizin**, with a focus on its anti-inflammatory and antiviral potential.

Physical and Chemical Properties

22-Beta-Acetoxyglycyrrhizin is typically isolated as a powder[1][3]. Its properties are summarized in the table below, compiled from various suppliers and research articles.

Table 1: Physical and Chemical Data for 22-Beta-Acetoxyglycyrrhizin

Property	Value	Source(s)
Molecular Formula	C ₄₄ H ₆₄ O ₁₈	[1][3][6]
Molecular Weight	880.97 g/mol (also reported as 881.00 g/mol)	[1][3]
CAS Number	938042-17-2	[1][2][3][5]
Appearance	Powder	[1][3]
Purity	>98%	[1][3]
Boiling Point	996.8 ± 65.0 °C at 760 mmHg	[3][7]
Density	1.5 ± 0.1 g/cm ³	[3]
Flash Point	291.2 ± 27.8 °C	[3]
Exact Mass	880.409241	[3]
LogP	3.79	[3]
Vapour Pressure	0.0 ± 0.6 mmHg at 25°C	[3]
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone, Pyridine, Methanol, Ethanol	[1][3][4][5]
Storage	Desiccate at -20°C or store at 2°C - 8°C in a well-closed container	[1]
Source	Isolated from the roots of Glycyrrhiza uralensis Fisch	[1][2][3][4]

Spectroscopic Data

The structural elucidation of **22-Beta-Acetoxyglycyrrhizin** relies on a combination of spectroscopic techniques.

Table 2: Summary of Spectroscopic Data

Technique	Observation	Interpretation
UV Spectroscopy	Strong absorption maximum (λ_{max}) around 250 nm in methanol[5].	Characteristic of the α,β -unsaturated ketone system in ring C of the oleanane skeleton[5].
IR Spectroscopy	Broad band $\sim 3400\text{ cm}^{-1}$; Strong absorptions $\sim 1730\text{--}1690\text{ cm}^{-1}$; Absorption $\sim 1660\text{ cm}^{-1}$ [5].	Presence of hydroxyl groups, ester and carboxylic acid carbonyls, and an α,β -unsaturated ketone carbonyl, respectively[5].
$^1\text{H-NMR}$	Signals for anomeric protons of two glucuronic acid moieties; singlet for C-12 olefinic proton; singlets for eight methyl groups; sharp singlet in the upfield region[5].	Confirms the triterpenoid saponin structure and the presence of an acetyl group[5].
$^{13}\text{C-NMR}$	Provides signals for all carbon atoms in the molecule[5].	Confirms the carbon skeleton and functional groups.
Mass Spectrometry	HRESIMS provides the exact mass and molecular formula ($\text{C}_{44}\text{H}_{62}\text{O}_{18}$)[5]. MS/MS shows sequential loss of sugar units and the acetyl group[5].	Confirms molecular weight and provides fragmentation patterns that corroborate the structure determined by NMR[5].

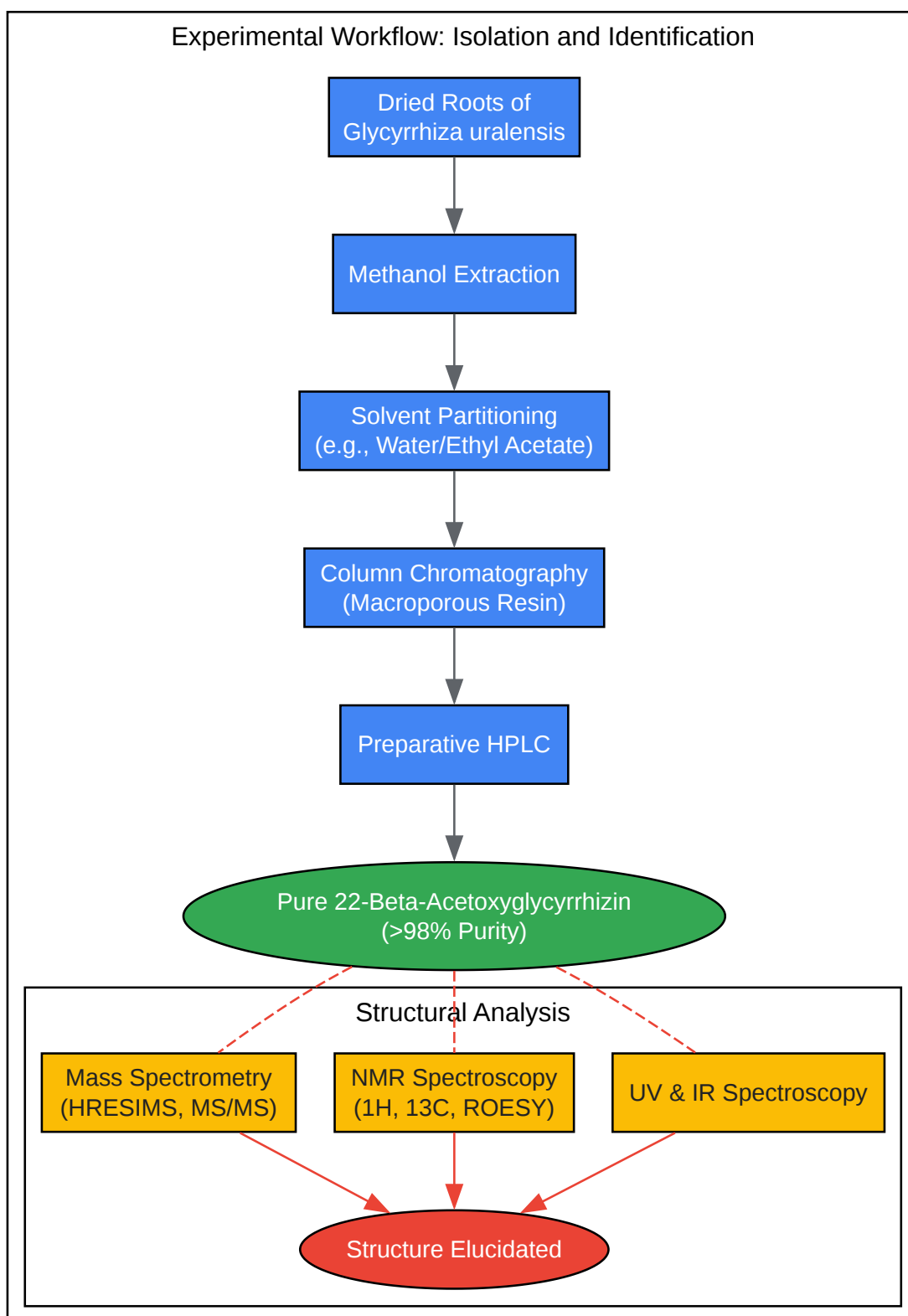
Experimental Protocols

Isolation and Purification from *Glycyrrhiza uralensis*

A general methodology for the isolation of **22-Beta-Acetoxyglycyrrhizin** involves solvent extraction followed by chromatographic separation.

- Extraction: The roots and rhizomes of *G. uralensis* are extracted with a solvent such as methanol[5].

- Partitioning: The resulting crude extract is suspended in water and partitioned sequentially with solvents of increasing polarity, such as dichloromethane and ethyl acetate, to separate compounds based on their polarity[5].
- Column Chromatography: The fraction containing the target compound undergoes further purification using column chromatography. A common initial step involves using a macroporous resin column[5].
- Preparative HPLC: Final purification to yield the pure compound is often achieved through preparative High-Performance Liquid Chromatography (HPLC).
- Purity Assessment: The purity of the isolated compound is assessed using analytical HPLC (>98%)[3][5].



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Workflow for Isolation and Structural Elucidation.

Structural Elucidation

The precise structure and stereochemistry are determined using a combination of spectroscopic methods:

- **1D and 2D NMR Spectroscopy:** ^1H and ^{13}C NMR spectra are used to identify the basic carbon skeleton and proton environments. 2D NMR techniques like ROESY (Rotating-frame Overhauser Effect Spectroscopy) are crucial for determining the stereochemistry, such as the β -orientation of the acetoxy group at C-22, by observing the spatial proximity of protons[5].
- **High-Resolution Mass Spectrometry (HRESIMS):** This technique is used to determine the exact mass and confirm the molecular formula of the compound[5].
- **Tandem Mass Spectrometry (MS/MS):** Fragmentation patterns observed in MS/MS experiments provide corroborating evidence for the structure, showing the sequential loss of the glucuronic acid moieties and the acetyl group[5].

In Vivo Metabolism Analysis in Rats

The metabolic fate of **22-Beta-Acetoxyglycyrrhizin** has been investigated in rats.

- **Administration:** A dose of 250 mg/kg of the compound is administered orally to rats[4].
- **Sample Collection:** Plasma, urine, and fecal samples are collected over a period of time[4].
- **Metabolite Characterization:** The collected samples are analyzed using HPLC/DAD/ESI-MS(n) and LC/IT-TOF-MS to detect and characterize metabolites[4]. Studies have shown that the compound can be hydrolyzed to eliminate the glucuronic acid residue. One identified metabolite is 22 β -acetoxy glycyrrhizin-6"-methyl ester[1][4].

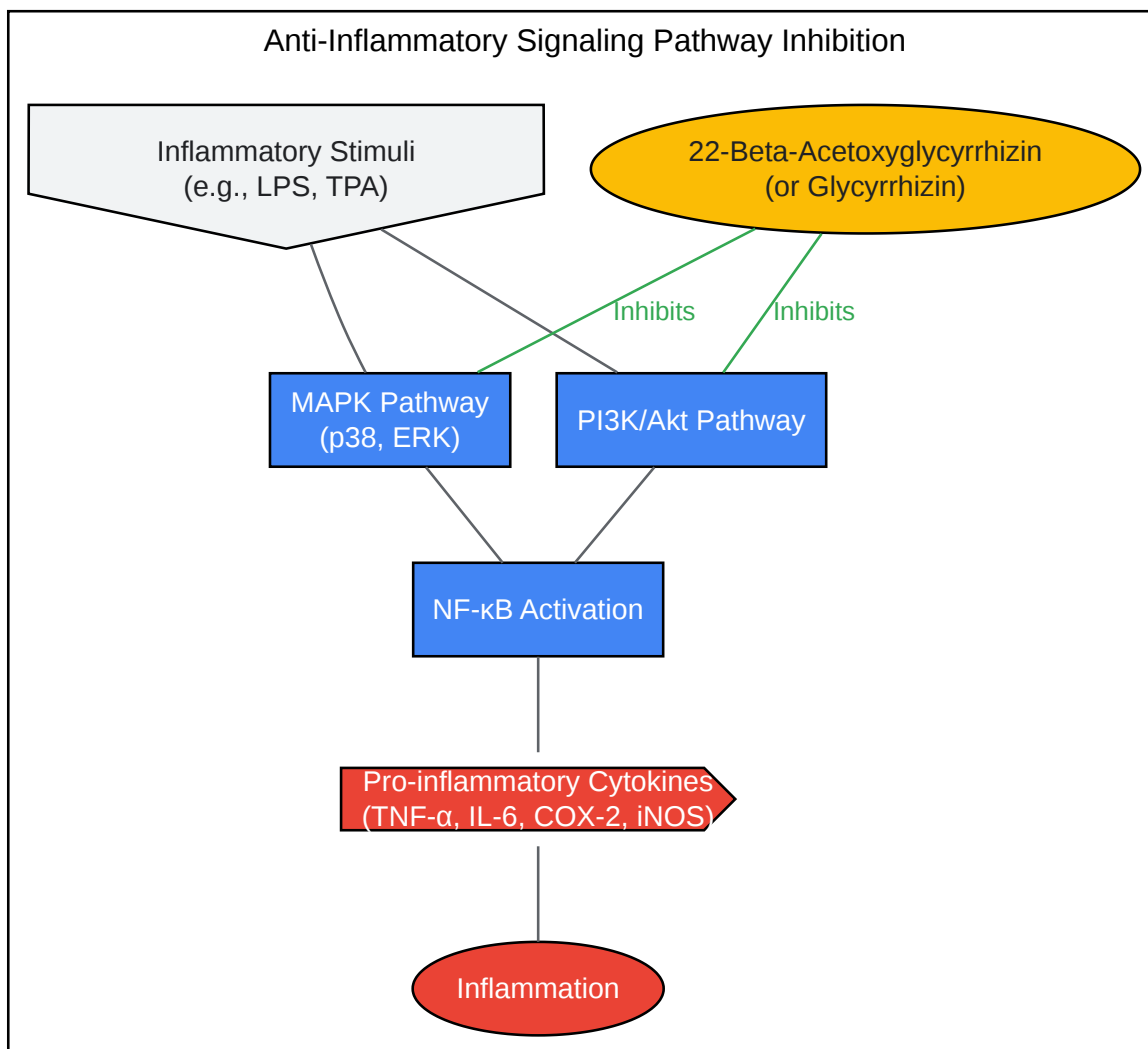
Biological Activities and Signaling Pathways

As a derivative of glycyrrhizin, **22-Beta-Acetoxyglycyrrhizin** is of interest for its potential pharmacological activities, notably its anti-inflammatory and antiviral effects. The mechanisms are often inferred from studies on glycyrrhizin.

Anti-Inflammatory Activity

Glycyrrhizin and its derivatives are known to exert potent anti-inflammatory effects by modulating key signaling pathways[8]. This is achieved by inhibiting the production of pro-inflammatory mediators.

- **Inhibition of NF-κB Pathway:** Glycyrrhizin has been shown to suppress the activation of NF-κB (nuclear factor kappa B), a critical transcription factor in the inflammatory response. It can achieve this by inhibiting the PI3K/AKT pathway, which lies upstream of NF-κB activation[9][10].
- **Inhibition of MAPK Pathway:** The compound also attenuates the MAPK (mitogen-activated protein kinase) signaling cascades, including the phosphorylation of ERK1/2 and p38, which are involved in the expression of inflammatory genes[10][11].
- **HMGB1 Inhibition:** Glycyrrhizin is a known inhibitor of High Mobility Group Box 1 (HMGB1), an important damage-associated molecular pattern (DAMP) that triggers inflammation by activating pathways like TLR4/NF-κB[8].



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Inhibition of MAPK and PI3K/Akt/NF-κB Pathways.

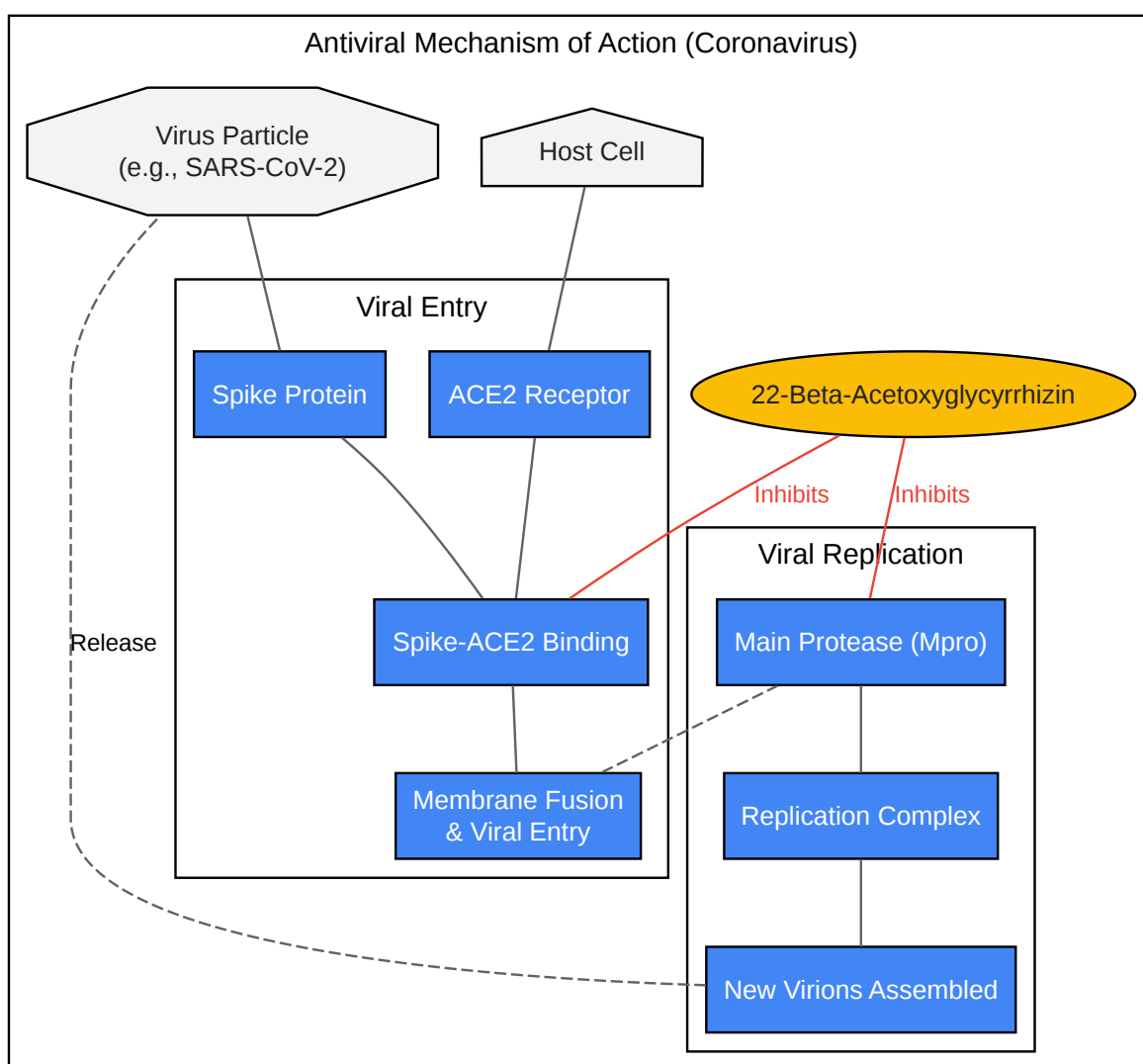
Antiviral Activity

Glycyrrhizin and its derivatives have demonstrated broad-spectrum antiviral activity against a range of DNA and RNA viruses, including coronaviruses[12][13]. The presence of the 22β-acetoxy group is hypothesized to be a critical determinant of its antiviral profile, potentially enhancing binding affinity to viral or host cell proteins[5].

- **Inhibition of Viral Entry:** For coronaviruses like SARS-CoV-2, glycyrrhizin can interfere with the binding of the viral spike protein to the host cell's ACE2 receptor, a crucial first step for

viral entry[12].

- Inhibition of Viral Replication: The compound can inhibit viral replication by targeting key viral enzymes, such as the main protease (Mpro), which is essential for processing viral polyproteins[13].
- Modulation of Host Factors: It may also act by modulating host cell processes that are necessary for viral replication and assembly[13].



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Proposed Antiviral Mechanisms against Coronaviruses.

Conclusion and Future Directions

22-Beta-Acetoxyglycyrrhizin is a natural product with well-defined physical and chemical properties. Its structural similarity to glycyrrhizin suggests significant potential as an anti-inflammatory and antiviral agent. The presence of the 22 β -acetoxy group offers a key site for derivatization to potentially enhance biological activity and improve pharmacokinetic properties[5]. Future research should focus on elucidating the specific structure-activity relationships of this modification, conducting detailed biological evaluations to confirm its efficacy in models of inflammation and viral infection, and leveraging computational modeling to design more potent analogues for therapeutic development[5].

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